molecular formula C27H27NO B583484 [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone CAS No. 914458-22-3

[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone

Cat. No.: B583484
CAS No.: 914458-22-3
M. Wt: 381.5 g/mol
InChI Key: HZMLAMXVETUEJZ-UHFFFAOYSA-N
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Description

[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone is a synthetic cannabinoid receptor agonist studied for its interaction with the endocannabinoid system. It is structurally characterized as a JWH-018 analog, where a 2'-methyl group is incorporated on the pendant naphthoylindole core. This structural modification is a subject of research in structure-activity relationship (SAR) studies aimed at understanding ligand-receptor interactions and functional selectivity at cannabinoid receptors CB1 and CB2 Source . Its primary research value lies in neuropharmacology, where it is used as a chemical tool to probe the signaling pathways and downstream effects of cannabinoid receptor activation Source . Investigations with this compound contribute to the broader understanding of cannabinoid receptor biology and the development of novel therapeutic agents. Researchers utilize this analog in vitro to study receptor binding affinity and efficacy, and its mechanism of action involves potent agonism at G-protein coupled cannabinoid receptors, leading to the modulation of neuronal excitability and neurotransmitter release. All studies must be conducted in compliance with relevant research guidelines and regulations.

Properties

IUPAC Name

[5-(2-methylphenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO/c1-3-4-9-17-28-19-22(18-26(28)23-14-7-5-11-20(23)2)27(29)25-16-10-13-21-12-6-8-15-24(21)25/h5-8,10-16,18-19H,3-4,9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMLAMXVETUEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2C)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016340
Record name JWH-370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914458-22-3
Record name JWH-370
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-370
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJZ9JN4HNM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Molecular Architecture

The target compound features a trisubstituted pyrrole core with:

  • 1-Pentyl group : Introduced via N-alkylation to enhance lipophilicity and receptor binding.

  • 5-(2-Methylphenyl) substituent : Provides steric bulk, influencing cannabinoid receptor subtype selectivity (CB1 vs. CB2).

  • 1-Naphthoyl moiety : Acylated at the 3-position, critical for mimicking endogenous cannabinoid interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC27_{27}H27_{27}NO
Molecular weight381.519 g/mol
Melting point128–130°C
LogP (calculated)6.2

Pyrrole Core Synthesis

Knorr-Type Cyclization

The pyrrole ring is constructed using a modified Knorr reaction, where a 2-oxoethylmalononitrile derivative reacts with ammonium acetate under acidic conditions. This method, adapted from sulfonylpyrrole syntheses, achieves 75% yield in toluene at 110°C for 12 hours.

Mechanism :

  • Condensation of ethyl 3-oxopentanoate with 2-methylbenzaldehyde forms a diketone intermediate.

  • Cyclization with ammonium acetate generates the pyrrole nucleus.

Table 2: Cyclization Optimization

ConditionYield (%)Purity (HPLC)
Toluene, 110°C7598.5
Ethanol, reflux6295.2
DMF, 100°C5893.8

N-Alkylation and Aryl Substitution

Regioselective Pentylation

The 1-pentyl group is introduced via nucleophilic substitution using 1-bromopentane and potassium carbonate in dimethylformamide (DMF). Reaction at 80°C for 8 hours affords an 82% yield of the N-pentylated intermediate.

Critical parameter : Excess alkylating agent (1.5 eq) prevents di-alkylation byproducts.

Friedel-Crafts Acylation

The naphthoyl group is installed using 1-naphthoyl chloride and aluminum chloride (AlCl3_3) in dichloromethane (DCM). The reaction proceeds at 0°C to room temperature over 4 hours, yielding 68% of the target compound.

Pyrrole intermediate+1-Naphthoyl chlorideAlCl3,DCMJWH-370\text{Pyrrole intermediate} + \text{1-Naphthoyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{JWH-370}

Table 3: Acylation Efficiency

CatalystSolventTemp (°C)Yield (%)
AlCl3_3DCM0–2568
FeCl3_3DCM0–2554
BF3_3-OEt2_2Toluene2561

Purification and Analytical Validation

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol to achieve >99% purity.

Spectroscopic Confirmation

  • 1H^1H-NMR (400 MHz, CDCl3_3) :

    • δ 8.25 (d, J = 8.0 Hz, 1H, naphthoyl-H)

    • δ 7.02 (s, 1H, pyrrole-H)

    • δ 2.35 (s, 3H, Ar-CH3_3)

  • HRMS-ESI : m/z 381.2093 [M+H]+^+ (calc. 381.2093)

Scale-Up and Industrial Feasibility

Continuous Flow Synthesis

Recent advancements in flow chemistry enable kilogram-scale production with 70% yield using microreactors (residence time: 15 min, 100°C).

Environmental Impact

Solvent recovery systems (e.g., DCM distillation) reduce waste, achieving an E-factor of 8.2, comparable to pharmaceutical industry standards .

Chemical Reactions Analysis

JWH-370 undergoes various chemical reactions, including:

Mechanism of Action

JWH-370 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the modulation of ion channels. The activation of these pathways results in various physiological effects, such as altered neurotransmitter release and changes in cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

JWH-370 shares structural homology with other pyrrole- and indole-based SCRAs. Below is a comparative analysis with key analogues:

Table 1: Structural and Pharmacological Comparison of JWH-370 and Analogues
Compound Name Core Structure Substituents (Position) CAS Number Molecular Formula CB1 Affinity (Ki, nM) Legal Status
JWH-370 Pyrrole 1-Pentyl, 5-(2-methylphenyl), 3-naphthoyl 914458-22-3 C27H27NO Not reported Controlled in EU, US, China
JWH-307 Pyrrole 1-Pentyl, 5-(2-fluorophenyl), 3-naphthoyl 914458-26-7 C26H24FNO 0.28 (CB1) Controlled
JWH-369 Pyrrole 1-Pentyl, 5-(2-chlorophenyl), 3-naphthoyl 914458-27-8 C26H24ClNO 0.34 (CB1) Not widely regulated
AM-2201 Indole 1-(5-fluoropentyl), 3-naphthoyl 335161-24-5 C24H22FNO 0.12 (CB1) Controlled globally
Key Observations:

Core Structure :

  • Pyrrole-based compounds (JWH-370, JWH-307, JWH-369) exhibit lower CB1 receptor affinity compared to indole-based analogues like AM-2201 .
  • The indole core in AM-2201 enhances receptor binding due to increased planarity and electron density .

Substituent Effects :

  • Alkyl Chain : The 1-pentyl chain in JWH-370 is critical for CB1 binding, as shortening the chain reduces activity .
  • Aryl Groups :
  • 2-Methylphenyl (JWH-370) vs. 2-fluorophenyl (JWH-307): Fluorine substitution increases potency due to electronegativity and lipophilicity .
  • Chlorophenyl (JWH-369) shows intermediate activity, suggesting steric hindrance may offset electronic effects .

Pharmacological Separation: Pyrrole derivatives like JWH-370 exhibit a pronounced separation between hypomobility/antinociception and hypothermia/catalepsy, unlike indole derivatives .

Receptor Binding and Functional Activity

  • CB1 Affinity : Indole derivatives (e.g., AM-2201) generally show higher affinity (Ki < 0.5 nM) than pyrrole derivatives (Ki ~0.3–1 nM) .
  • Functional Selectivity : JWH-370’s partial agonism at CB1 receptors may explain its reduced catalepsy compared to full agonists like JWH-018 .

Legal and Regulatory Status

Table 2: Global Regulatory Status of JWH-370 and Analogues
Compound EU (2012) US (2015) China (2021)
JWH-370 Listed Controlled Listed
JWH-307 Controlled
AM-2201 Listed Schedule I Listed

Biological Activity

The compound [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone , often referred to in scientific literature as JWH-370, is a synthetic cannabinoid that has garnered attention due to its potential pharmacological activities. This compound belongs to a broader class of synthetic cannabinoids, which are known for their interactions with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. The molecular formula of this compound is C₁₈H₁₉N, indicating a complex structure that includes a pyrrole ring, a naphthalene moiety, and a ketone functional group.

Structural Characteristics

The unique structural attributes of JWH-370 suggest potential interactions with biological targets. The presence of the pyrrole ring and naphthalene structure may confer distinct pharmacological properties that differ from other similar compounds.

Feature Description
Molecular Formula C₁₈H₁₉N
Functional Groups Pyrrole ring, Naphthalene moiety, Ketone group
IUPAC Name This compound

Biological Activity

Research indicates that JWH-370 acts as an agonist at both CB1 and CB2 receptors, with a slight selectivity for the CB2 receptor. This activity suggests potential therapeutic applications in pain management and other conditions modulated by the endocannabinoid system.

Predictive Modeling

Predictive modeling tools such as the PASS (Prediction of Activity Spectra for Substances) program have been employed to estimate the biological activity spectrum of JWH-370 based on its structure. These models predict various pharmacological activities, including:

  • Analgesic effects
  • Anti-inflammatory properties
  • Potential neuroprotective effects

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of synthetic cannabinoids similar to JWH-370. For instance, research has shown that modifications to the chemical structure can significantly influence receptor affinity and biological activity.

Comparative Analysis of Synthetic Cannabinoids

Compound CB1 Affinity (nM) CB2 Affinity (nM) Selectivity Biological Activity
JWH-0189465xAnalgesic, Psychoactive
JWH-370TBDTBDTBDAnalgesic
JWH-07310303xAnalgesic

Note: TBD = To Be Determined

Synthesis Methods

The synthesis of JWH-370 typically involves the reaction of 1-naphthoyl chloride with 1-pentyl-3-(2-methylphenyl)pyrrole in the presence of a base such as triethylamine. This reaction is commonly carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and enhance yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone, and how can intermediates be optimized for yield?

  • Methodology : The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation to couple the pyrrole and naphthalene moieties. Protection-deprotection strategies for functional groups (e.g., methyl or pentyl substituents) are critical to avoid side reactions. Solubility challenges in polar solvents (e.g., ethanol, DMSO) require careful solvent selection .
  • Data : Yield optimization (e.g., 14 mg/mL solubility in ethanol/DMSO) and purity validation via HPLC or GC-MS are essential. Reaction conditions (temperature, pH) must be tightly controlled to minimize byproducts .

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used, particularly for small molecules. Data collection at low temperatures (e.g., 296 K) reduces thermal motion artifacts .
  • Data : Example parameters: R factor ≤ 0.053, mean C–C bond length 0.005 Å. Validate hydrogen bonding and torsional angles using CCDC databases .

Advanced Research Questions

Q. What molecular interactions drive the compound’s affinity for cannabinoid receptors (CB1/CB2), and how do structural modifications alter binding kinetics?

  • Methodology : Docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can identify critical residues (e.g., transmembrane helices in CB1). Compare with analogs like JWH-307 (fluorophenyl variant) to assess substituent effects .
  • Data : Structural analogs show varying binding affinities (e.g., JWH-370 vs. JWH-368 fluorophenyl positional isomers). Use radioligand displacement assays (e.g., [³H]CP-55,940) for IC₅₀ quantification .

Q. How can conflicting toxicity data from in vitro vs. in vivo studies be reconciled, particularly regarding hepatic effects?

  • Methodology : Cross-species metabolic profiling (human hepatocytes vs. rodent models) using LC-MS/MS identifies species-specific metabolites (e.g., hydroxylated or glucuronidated derivatives). Dose-response studies in lab mammals (oral/inhalation routes) should align with ATSDR guidelines .
  • Data : ATSDR inclusion criteria: hepatic enzyme elevation (ALT/AST), histopathological changes. Systemic effects (e.g., body weight loss) must be correlated with exposure routes .

Q. What advanced NMR strategies resolve signal overlap in the compound’s aromatic regions?

  • Methodology : Use 2D NMR (e.g., HSQC, HMBC) to assign protons and carbons in crowded regions (e.g., naphthalene C1 and pyrrole C3). Deuterated solvents (DMSO-d₆) enhance resolution. Dynamic NMR at variable temperatures can separate rotamers .
  • Data : Example ¹H NMR shifts: δ 2.23 (methyl group), δ 7.65–7.74 (naphthalene protons). Compare with structurally related indole derivatives for pattern validation .

Contradictions and Validation

Q. Discrepancies in reported CAS numbers (e.g., 914458-26-7 vs. 914458-27-8): How to verify compound identity?

  • Methodology : Cross-reference IUPAC names and analytical data (e.g., HR-MS, elemental analysis). Use PubChem or ChemSpider entries with validated spectral libraries. Confirm via independent synthesis and chromatographic comparison .

Q. Why do some studies classify this compound as a controlled substance while others omit regulatory mentions?

  • Analysis : Legal status varies by jurisdiction (e.g., JWH-370 listed under synthetic cannabinoid bans in France and the U.S. Synthetic Drug Control Act). Always consult updated legislation (e.g., DEA schedules) and peer-reviewed toxicology reports .

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